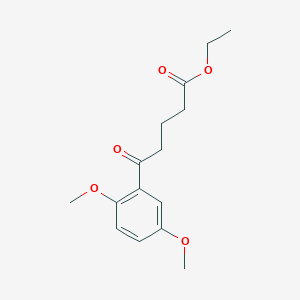

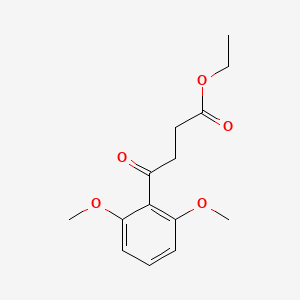

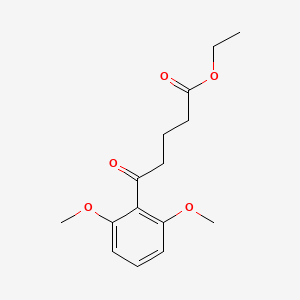

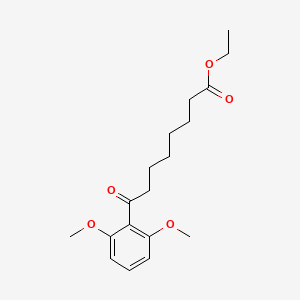

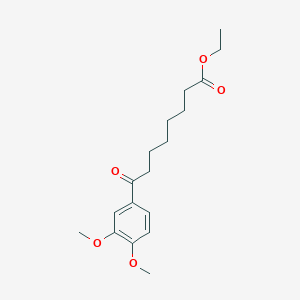

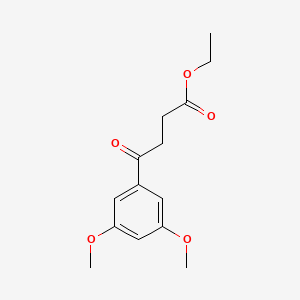

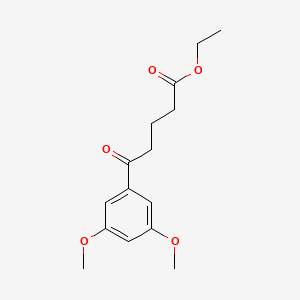

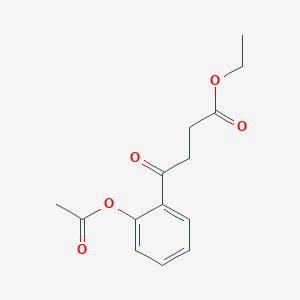

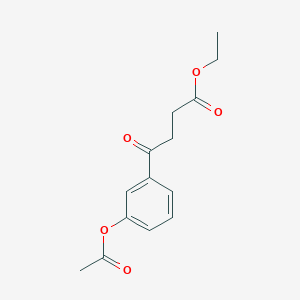

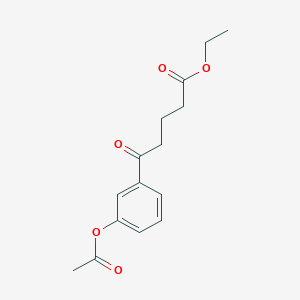

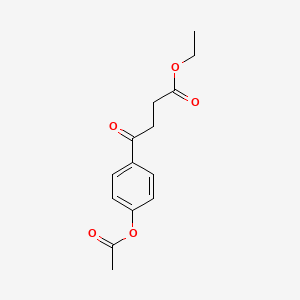

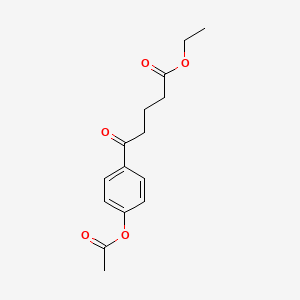

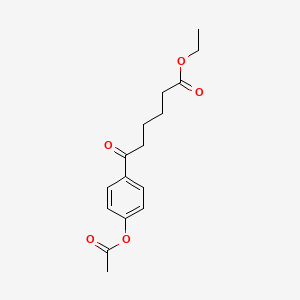

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate is a chemical compound with the molecular formula C15H20O6 . It has an average mass of 296.316 Da and a monoisotopic mass of 296.125977 Da .

Synthesis Analysis

This compound was synthesized by a one-pot method from the reaction of indane-1,3-dione with 2,4,5-trimethoxy-benzaldehyde, ethyl acetoacetate, and ammonium acetate by a multi-component reaction .Molecular Structure Analysis

The molecule contains a total of 40 bond(s). There are 22 non-H bond(s), 12 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ketone(s) (aromatic), 3 ether(s) (aromatic), and 1 Pyrazole(s) .Chemical Reactions Analysis

The compound has been involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 435.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 69.2±3.0 kJ/mol and a flash point of 192.3±28.8 °C . The index of refraction is 1.496, and it has a molar refractivity of 76.6±0.3 cm3 . The compound has 6 H bond acceptors, 0 H bond donors, 9 freely rotating bonds, and 0 Rule of 5 violations . Its ACD/LogP is 2.69, and its ACD/LogD (pH 5.5) is 2.24 .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate (T-2), as a derivative of 4-hydroxycoumarin, has been investigated for its antioxidant properties. A study demonstrated the compound's effectiveness in an in vitro antioxidant assay, highlighting its potential as a scavenger in a hypochlorous system (Stanchev et al., 2009).

Growth-Regulating Activity in Plants

Research on Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate has also explored its growth-regulating activity in plants. A study found that this compound affects soybean plant growth, displaying concentration-dependent effects on biomass accumulation, root and shoot growth, and nitrogenase activity, indicative of its potent bioactive properties (Stanchev et al., 2010).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of similar compounds to Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate have been studied. For instance, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, demonstrated notable antimicrobial susceptibilities, suggesting potential application areas for similar compounds (Kumar et al., 2016a); (Kumar et al., 2016b).

Biosynthetic Intermediate in Ethylene Production

In microbial studies, compounds structurally related to Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate have been identified as intermediates in the biosynthesis of ethylene, a key compound in various biological processes. This indicates the potential role of such compounds in biochemical pathways (Billington et al., 1979).

Versatile Intermediate for Heterocycle Synthesis

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate, as an analogue of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, shows promise as an intermediate for synthesizing various heterocycles. This versatility in synthesis pathways can lead to a wide array of trifluoromethyl heterocycles, highlighting the compound's potential in organic chemistry and pharmaceutical applications (Honey et al., 2012).

Eigenschaften

IUPAC Name |

ethyl 4-oxo-4-(2,4,5-trimethoxyphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-15(17)7-6-11(16)10-8-13(19-3)14(20-4)9-12(10)18-2/h8-9H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRIVFFCKCPAIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.